molecular formula C17H19NO4 B3026734 (2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid CAS No. 1082750-59-1

(2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid

Cat. No. B3026734
CAS RN: 1082750-59-1
M. Wt: 301.34
InChI Key: MQCLXWDVGKUKHB-AWEZNQCLSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of this compound is 301.34. For more detailed physical and chemical properties such as melting point, boiling point, and density, more specific information or experimental data would be required .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of ketenimines, showing dynamic NMR effects and helping in understanding the restricted rotation around the Ar–N single bond (Yavari, Nasiri, & Djahaniani, 2004).
  • It is instrumental in the development of new, selectively removable hydroxyl protecting groups for carbohydrates, demonstrating orthogonal characteristics with other commonly used protecting groups (Daragics & Fügedi, 2010).

Catalysis and Reactions

  • This compound is used in lipase-catalyzed resolution of specific stereoisomers, aiding in the understanding of selectivity in chemical reactions (Sakai et al., 2005).
  • It contributes to the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, highlighting its role in promoting ordered stacking of oligomeric backbones (Xu et al., 2009).
  • The compound is significant in the selective carbonylation of dimethyl ether to methyl acetate catalyzed by acidic zeolites, exploring alternative pathways in carbonylation reactions (Cheung, Bhan, Sunley, & Iglesia, 2006).

Photocatalysis and Pharmaceutical Applications

  • It plays a role in the heterogeneous photocatalytic degradation of pharmaceutical agents, assisting in the understanding of drug decomposition pathways (Sakkas et al., 2007).
  • The compound is used in the preparation of single enantiomer 2-naphthylalanine derivatives, essential in the synthesis of certain amino acids (Boaz et al., 2005).

Various Chemical Reactions and Synthesis

  • It is involved in various chemical reactions such as the synthesis of specific thiazolyl derivatives, showcasing its versatility in organic synthesis (Wang Yu-huan, 2009).
  • The compound is significant in electrochemical studies, providing insights into the properties of stable N-alkoxyarylaminyl radicals (Miura & Muranaka, 2006).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCLXWDVGKUKHB-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156176
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1082750-59-1
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082750-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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